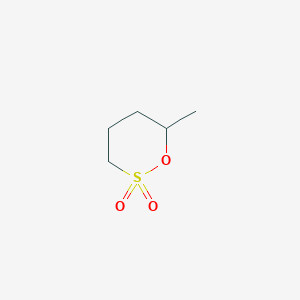
(E),(E)-Octa-3,5,7-triene-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E),(E)-Octa-3,5,7-triene-1-yne is an organic compound characterized by its unique structure featuring alternating double and triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E),(E)-Octa-3,5,7-triene-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes using palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (E),(E)-Octa-3,5,7-triene-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions using halogens like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine or chlorine in an organic solvent like dichloromethane.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E),(E)-Octa-3,5,7-triene-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (E),(E)-Octa-3,5,7-triene-1-yne involves its interaction with various molecular targets. The compound’s alternating double and triple bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. Its reactivity with biological molecules can lead to the formation of reactive intermediates that may exert biological effects.
Vergleich Mit ähnlichen Verbindungen
(E),(E)-Hexa-2,4-diene-1-yne: A shorter analog with similar reactivity but different physical properties.
(E),(E)-Deca-4,6,8-triene-2-yne: A longer analog with additional double bonds, leading to different chemical behavior.
Uniqueness: (E),(E)-Octa-3,5,7-triene-1-yne is unique due to its specific chain length and the positioning of its double and triple bonds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
53477-04-6 |
|---|---|
Molekularformel |
C8H6 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
(3E,5E)-octa-3,5-dien-1,7-diyne |
InChI |
InChI=1S/C8H6/c1-3-5-7-8-6-4-2/h1-2,5-8H/b7-5+,8-6+ |
InChI-Schlüssel |
ZFZDQOLMOIFFRX-KQQUZDAGSA-N |
Isomerische SMILES |
C#C/C=C/C=C/C#C |
Kanonische SMILES |
C#CC=CC=CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)

![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)


![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)


![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)

![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)

